This compound is derived from the nitrosation of nicotine and other tobacco alkaloids, which occurs during the curing and processing of tobacco. It falls under the category of tobacco-specific nitrosamines, which are unique to tobacco products and are not typically found in other food sources. The compound has been extensively studied for its role in tobacco-related cancers, particularly lung cancer, due to its mutagenic properties.
The synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol can be achieved through several methods, primarily involving the nitrosation of nicotine or related alkaloids. The general synthetic route includes:
The molecular structure of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry software to predict its behavior in biological systems and interactions with DNA.
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol participates in various chemical reactions that contribute to its biological activity:
The mechanism by which 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol exerts its effects involves several steps:
The physical and chemical properties of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol include:
These properties influence its behavior in biological systems and its detection in analytical chemistry applications.
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol has significant applications in various fields:
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol is a tobacco-specific nitrosamine (TSNA) characterized by the molecular formula C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol [1] [2] . Its IUPAC name is N-(5-hydroxy-5-pyridin-3-ylpentyl)-N-methylnitrous amide, which systematically describes the core structural features: a pentanol chain hydroxylated at the C1 position, linked to a 3-pyridyl group at C1, and bearing a methylnitrosamino moiety at C5 [2].
The compound's structure comprises three key domains:
Table 1: Key Structural Descriptors
Property | Value/Descriptor |
---|---|
Canonical SMILES | CN(CCCCC(C1=CN=CC=C1)O)N=O |
InChI Key | MHWBZHPAMNCSHJ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 4 (pyridine N, nitroso O, hydroxyl) |
Stereochemical considerations arise from the chiral center at the hydroxyl-bearing carbon (C1 of the pentanol chain). While [2] does not specify enantiomeric forms, the stereochemistry influences interactions with enzymes like carbonyl reductases, analogous to the metabolism of NNAL [8].
This compound belongs to a class of nitrosamines derived from nicotine metabolism. Structurally, it is a homolog of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), differing by an additional methylene group in the alkyl chain linking the pyridine and nitrosamine moieties [2] [8]. This elongation impacts physicochemical properties and bioactivity:
Table 2: Structural Comparison to Key Tobacco Nitrosamines
Compound | Molecular Formula | Key Functional Groups | Structural Difference |
---|---|---|---|
[5-(Methylnitrosamino)-1- (3-pyridyl)-1-pentanol | C₁₁H₁₇N₃O₂ | Hydroxyl, methylnitrosamino, pyridine | Reference compound |
NNAL | C₁₀H₁₅N₃O₂ | Hydroxyl, methylnitrosamino, pyridine | Shorter alkyl chain (C4 vs. C5) |
NNK | C₁₀H₁₅N₃O₂ | Ketone, methylnitrosamino, pyridine | Ketone at C1 vs. hydroxyl; C4 chain length |
Metabolic significance: The elongated alkyl chain may alter enzymatic reduction kinetics. For example, carbonyl reductases like 11β-HSD1 (HSD11B1) and AKR1C isoforms, which reduce NNK to NNAL, show substrate specificity sensitive to chain length due to steric constraints in their active sites [8].
The compound’s reactivity is governed by three functional groups:
Stereoelectronic Effects:
Reactivity Implications:
Table 3: Key Functional Group Reactivities
Group | Reaction Types | Biological/Chemical Consequence |
---|---|---|
Methylnitrosamino | α-Hydroxylation, decomposition | DNA alkylation; mutagenicity |
Hydroxyl | Glucuronidation, hydrogen bonding | Detoxification; substrate recognition |
Pyridine ring | Coordination, protonation | Enzyme binding; enhanced water solubility |
This multifaceted reactivity underscores its role as a biomarker for nitrosamine exposure and a tool for studying TSNA metabolic pathways [2] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7